molecular formula C12H11FN2O2 B7577765 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide

6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B7577765
M. Wt: 234.23 g/mol
InChI Key: BODCGHGVWPDABP-UHFFFAOYSA-N
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Description

6-Fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is a fluorinated pyridine carboxamide derivative characterized by a 5-methylfuran-2-ylmethyl substituent at the amide nitrogen. Its molecular formula is C₁₂H₁₁FN₂O₂, and it features a pyridine core substituted with a fluorine atom at the 6-position and a carboxamide group at the 3-position. This compound has been identified for its antiparasitic properties, particularly in veterinary applications, as evidenced by its classification under complex II inhibitors in patent literature . The fluorine atom likely enhances metabolic stability and bioavailability, while the furan moiety may contribute to target specificity or solubility modulation.

Properties

IUPAC Name

6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-2-4-10(17-8)7-15-12(16)9-3-5-11(13)14-6-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODCGHGVWPDABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Target Compound :

  • The 5-methylfuran-2-ylmethyl group in the target compound replaces the diethylaminoethyl side chain, likely reducing cationic interactions but improving lipophilicity for membrane penetration in antiparasitic applications.

Agrochemical Carboxamides (Complex II Inhibitors)

Examples include boscalid (A.3.4) and fluxapyroxad (A.3.9) from the European Patent Application :

  • Substituents : Bulky aromatic or heteroaromatic groups (e.g., biphenyl, trifluoromethylphenyl).
  • Application : Fungicidal activity via inhibition of mitochondrial complex II.
  • Key Findings: Bulky substituents enhance binding to the ubiquinone site of succinate dehydrogenase, improving antifungal potency.

Comparison with Target Compound :

  • The furan substituent in the target compound is less sterically hindered, suggesting a divergent mechanism or target specificity (e.g., veterinary antiparasitic vs. agricultural fungicidal).

Antiparasitic Pyridine Carboxamides

6-Fluoro-N-(2-Fluoro-3-{[4-(Heptafluoropropan-2-yl)-2-Iodo-6-(Trifluoromethyl)Phenyl]Carbamoyl}Phenyl)Pyridine-3-Carboxamide

  • Substituents : Heptafluoropropane and iodotrifluoromethylphenyl groups.
  • Application : Antiparasitic (veterinary) with enhanced halogen-driven lipophilicity and target binding .
  • Key Findings : Fluorine and iodine atoms improve pharmacokinetic properties and resistance to metabolic degradation.

Comparison with Target Compound :

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Application Pharmacokinetic Advantage Reference
6-Fluoro-N-[(5-methylfuran-2-yl)methyl]... Pyridine-3-carboxamide 5-Methylfuran-2-ylmethyl Antiparasitic (Vet) Enhanced solubility
[18F]MEL050 Pyridine-3-carboxamide Diethylaminoethyl Melanoma Imaging Tumor-specific uptake
Boscalid Pyridine-3-carboxamide Biphenyl Fungicide SDH inhibition potency
5-Chloro-N-(2,4-Difluorophenyl)-... Pyridine-3-carboxamide Chloro, trifluoromethyl benzyl Undisclosed High lipophilicity

Key Observations:

Fluorine Substitution : Fluorine at the 6-position (common in all compounds) enhances metabolic stability and bioavailability.

Amide Substituent Effects :

  • Bulky groups (e.g., biphenyl in boscalid) improve target binding but may reduce solubility.
  • Heteroaromatic groups (e.g., furan in the target compound) balance lipophilicity and electronic effects.

Synthetic Challenges: highlights low yields (~3%) for N-[(5-methylfuran-2-yl)methyl]cyclohexamine derivatives under non-catalytic conditions, suggesting that transition metal catalysts (e.g., Co₃O₄) may be critical for optimizing the synthesis of the target compound .

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